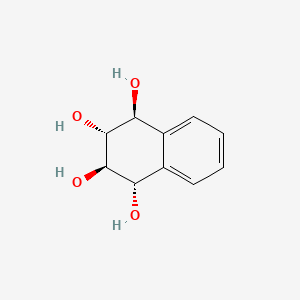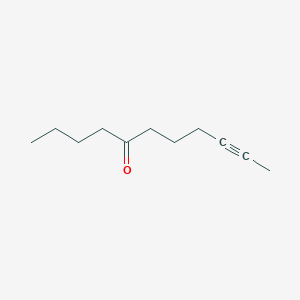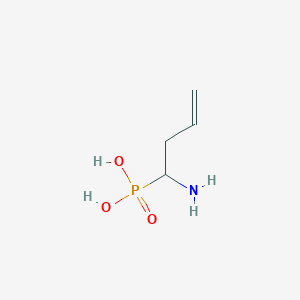
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- is a complex organic compound with a unique structure that includes a hydrazino group attached to a pyridazinyl ring, which is further connected to a pyrazolyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- typically involves multiple steps, starting with the preparation of the pyridazinyl and pyrazolyl intermediates. The hydrazino group is introduced through a hydrazination reaction, where a suitable hydrazine derivative reacts with the pyridazinyl intermediate under controlled conditions. The final step involves the acylation of the hydrazino-pyridazinyl-pyrazolyl intermediate to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridazinyl and pyrazolyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Acetamide, 2-[(6-hydrazino-3-pyridazinyl)oxy]-N-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-
- 1-(6-Hydrazino-3-pyridazinyl)-1H-pyrazol-4-amine
- 1-Ethyl-3-(6-hydrazino-3-pyridazinyl)urea
Uniqueness
Acetamide, N-(1-(6-hydrazino-3-pyridazinyl)-3,5-dimethyl-1H-pyrazol-4-yl)- is unique due to its specific structural features, such as the combination of pyridazinyl and pyrazolyl rings with a hydrazino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 73259-13-9 | |
Formule moléculaire |
C11H15N7O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
N-[1-(6-hydrazinylpyridazin-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C11H15N7O/c1-6-11(13-8(3)19)7(2)18(17-6)10-5-4-9(14-12)15-16-10/h4-5H,12H2,1-3H3,(H,13,19)(H,14,15) |
Clé InChI |
SGLDAKQEPZWIKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=NN=C(C=C2)NN)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)



